N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide
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Overview
Description
N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, an indole moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and indole intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include tert-butylamine, thioamides, and indole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide
- This compound derivatives
- Other thiazole-indole-acetamide compounds
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H25N3O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[1-(2-methoxyethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C20H25N3O2S/c1-20(2,3)17-13-26-19(21-17)22-18(24)11-14-12-23(9-10-25-4)16-8-6-5-7-15(14)16/h5-8,12-13H,9-11H2,1-4H3,(H,21,22,24) |
InChI Key |
BUOPDXVARIBCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
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